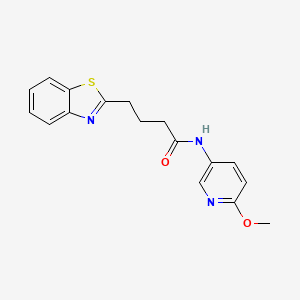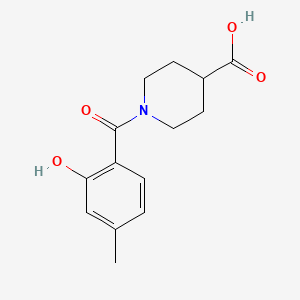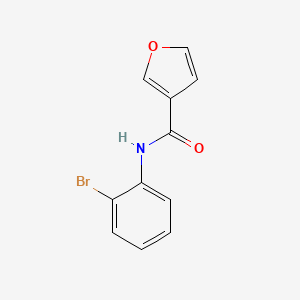
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and survival. Additionally, this compound can inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting protein kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the prevention of neuronal death. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its ability to inhibit the activity of HDACs and protein kinases, which are important targets for drug discovery. Additionally, this compound has been shown to have low toxicity and can be easily synthesized in the lab. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, including the development of new derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential use of this compound in other scientific research applications, such as inflammation and autoimmune diseases. Finally, more research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 3-bromo-6-methoxypyridine, followed by the addition of butanoyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and drug discovery. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, this compound has been studied for its potential use in drug discovery, as it can act as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-22-16-10-9-12(11-18-16)19-15(21)7-4-8-17-20-13-5-2-3-6-14(13)23-17/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCZHYFMLZPPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)





![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)

![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
